Glycerol triisobutyrate

Description

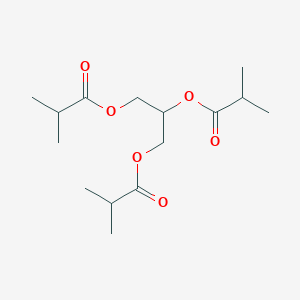

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(2-methylpropanoyloxy)propyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-9(2)13(16)19-7-12(21-15(18)11(5)6)8-20-14(17)10(3)4/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAAUFDFYPKMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(COC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931697 | |

| Record name | Propane-1,2,3-triyl tris(2-methylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14295-64-8 | |

| Record name | Propanoic acid, 2-methyl-, 1,1′,1′′-(1,2,3-propanetriyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14295-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol triisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014295648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2,3-triyl tris(2-methylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol triisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Process Optimization of Glycerol Triisobutyrate

Chemical Esterification Methodologies

Catalytic Systems and Mechanism Investigation

The catalytic esterification of glycerol (B35011) can be broadly categorized into homogeneous and heterogeneous catalysis, with recent interest also in alkali and metal-loaded catalysts.

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid (PTSA), are effective for the synthesis of glycerol triisobutyrate. ontosight.aimdpi.com These catalysts operate in the same phase as the reactants, typically a liquid phase, leading to high catalytic activity. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst, which increases its electrophilicity and facilitates the nucleophilic attack by the hydroxyl groups of glycerol. mdpi.com

While effective, homogeneous catalysts present challenges in separation from the product mixture, which can lead to corrosion issues and product contamination. researchgate.net For instance, p-toluenesulfonic acid is a strong organic acid, about a million times stronger than benzoic acid, and is conveniently weighed as a solid. chemicalbook.comwikipedia.org However, its removal after the reaction often requires neutralization and washing steps, which can complicate the purification process. google.comut.ac.ir

Table 1: Comparison of Homogeneous Acid Catalysts in Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid | High catalytic activity, low cost. mdpi.com | Difficult to separate from the product, causes corrosion, can lead to side reactions. researchgate.netnih.gov |

| p-Toluenesulfonic Acid | High catalytic activity, solid form for easy handling. chemicalbook.com | Separation challenges, potential for product contamination. google.com |

To overcome the drawbacks of homogeneous catalysts, significant research has focused on heterogeneous acid catalysts. These solid catalysts are easily separated from the reaction mixture, allowing for catalyst recycling and a cleaner product. rsc.org

Sulfonic-acid Mesoporous Molecular Sieves: Materials like SBA-15 and MCM-41, functionalized with sulfonic acid groups (-SO3H), have shown great promise in esterification reactions. mdpi.compsu.edugoogle.com These materials possess a large surface area and a well-ordered pore structure, which facilitates the access of reactants to the active sites. akjournals.comacs.org The hydrophobic nature of the surface can also prevent strong adsorption of reactants and facilitate product desorption. psu.edu The acid strength of these materials can be tailored by the choice of the organosulfonic precursor. google.com

ZSM-5 Acidic Zeolites: ZSM-5 is a microporous zeolite with a well-defined channel structure and strong Brønsted acid sites. conicet.gov.arresearchgate.net It is an effective catalyst for esterification reactions and can be used in combination with other catalysts, such as sulfonic-acid mesoporous molecular sieves, to enhance selectivity and reduce reaction time. google.com The catalytic activity of ZSM-5 is influenced by its Si/Al ratio, which determines the density and strength of the acid sites. researchgate.net Modifications, such as the incorporation of metals like cerium, can further enhance its catalytic performance. researchgate.netdntb.gov.ua

Table 2: Performance of Heterogeneous Acid Catalysts in Glycerol Esterification

| Catalyst | Key Features | Reported Performance |

| Sulfonic-acid Mesoporous Sieves (SBA-15, MCM-41) | High surface area, tunable acidity, good reusability. psu.eduakjournals.com | High conversion and selectivity in various esterification reactions. psu.edu |

| ZSM-5 Zeolites | Strong Brønsted acidity, shape selectivity. conicet.gov.arresearchgate.net | High glycerol conversion, with selectivity influenced by reaction conditions and modifications. researchgate.netfrontiersin.org |

Alkali and metal-loaded catalysts represent another class of materials investigated for glycerol esterification, primarily through transesterification reactions. These catalysts typically possess basic sites that are active in promoting the reaction.

MgAl Oxides: Mixed oxides derived from the calcination of MgAl hydrotalcites have been shown to be effective basic catalysts. frontiersin.orgresearchgate.net The catalytic activity is related to the balance of basic sites on the surface. frontiersin.org The basicity of these oxides can be tuned by adjusting the Mg/Al molar ratio and the pH during synthesis. researchgate.netacs.org

K-loaded MgAl Oxide: The loading of alkali metals, such as potassium (K), onto MgAl oxides can significantly enhance their catalytic activity. researchgate.netacs.org A MgAl oxide loaded with 1.5% K has been reported to give high activity in the transesterification of glyceryl tributyrate. researchgate.netacs.org The addition of potassium can increase the number and strength of basic sites on the catalyst surface. mdpi.com

Table 3: Activity of Alkali and Metal-Loaded Catalysts in Transesterification

| Catalyst | Reaction | Reported Yield/Conversion |

| MgAl Oxides | Transesterification of glycerol and ethylene (B1197577) carbonate | Relative yields higher than 80% were obtained. frontiersin.org |

| 1.5% K-loaded MgAl Oxide | Transesterification of glyceryl tributyrate and palm oil | 96% ester content and 87% yield of biodiesel at 100 °C in 9 hours. researchgate.netacs.org |

| K-loaded MgAl-Hydrotalcite | Transesterification of rapeseed oil | 99% biodiesel yield at 60 °C for 1 hour. mdpi.com |

Reaction Kinetics and Thermodynamic Considerations

The esterification of glycerol with isobutyric acid is a reversible reaction. To drive the reaction towards the formation of the triester, this compound, water, a by-product, is typically removed from the reaction mixture, often by carrying out the reaction under vacuum. ontosight.ai

The reaction kinetics are influenced by several factors, including temperature, reactant molar ratio, and catalyst concentration. For instance, in the acid-catalyzed etherification of glycerol, an increase in the catalyst concentration generally leads to an increase in glycerol conversion. mdpi.com The reaction is often modeled using pseudo-homogeneous or heterogeneous kinetic models, depending on the catalytic system. For some transesterification reactions catalyzed by mixed metal oxides, second-order kinetics have been observed. acs.org

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined to understand the spontaneity and energy requirements of the process. acs.org

Impurity Profile and By-product Formation Control

The primary by-products in the synthesis of this compound are the partially esterified products: glycerol monoisobutyrate and glycerol diisobutyrate. The formation of these by-products is a result of the stepwise esterification of the three hydroxyl groups of glycerol.

Controlling the formation of these by-products is crucial for obtaining high-purity this compound. This can be achieved by optimizing reaction conditions such as the molar ratio of isobutyric acid to glycerol and the reaction time. Using an excess of isobutyric acid can favor the formation of the fully esterified product.

The choice of catalyst also plays a significant role in selectivity. For example, a preparation method using a mixture of sulfonic-acid mesoporous molecular sieve and ZSM-5 acidic zeolite as the catalyst claims high selectivity and reduced generation of by-products. google.com This method also simplifies the purification process by avoiding the need for a water-carrying agent. google.com

Continuous Reaction Engineering Approaches

The shift from batch to continuous manufacturing represents a significant advancement in chemical synthesis, offering improved safety, consistency, and efficiency. For the production of glycerol esters like this compound, continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Continuous processes often employ packed-bed reactors or microreactors where one of the reactants or a catalyst is immobilized. For instance, in the transesterification of triglycerides, a process analogous to the synthesis of this compound, continuous flow systems have demonstrated high efficiency. Lipase-immobilized silica (B1680970) monoliths have been successfully used as biocatalytic continuous-flow microreactors. aston.ac.uk In one study, such a system achieved nearly quantitative production of methyl butyrate (B1204436) from tributyrin (B1683025) for over 100 hours at 30°C without catalyst deactivation. aston.ac.uk This highlights the stability and productivity benefits of continuous flow.

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis, utilizing enzymes to catalyze reactions with high specificity and under mild conditions.

Enzyme-Mediated Esterification (e.g., Lipase-Based Processes)

The enzymatic synthesis of this compound typically involves the esterification of glycerol with isobutyric acid or its derivatives, catalyzed by lipases. espublisher.com Lipases, such as those from Candida antarctica (e.g., Novozym 435) or wheat germ, are highly effective for this transformation due to their ability to function in non-aqueous environments and their broad substrate specificity. espublisher.commdpi.com

The reaction mechanism involves the activation of the butyric acid by the lipase (B570770), which then reacts with the hydroxyl groups of glycerol. espublisher.com The process proceeds stepwise, forming mono-, di-, and finally the desired tri-substituted glycerol ester. espublisher.com The use of enzymes minimizes the formation of by-products that are common in high-temperature, acid-catalyzed chemical methods. google.com Research on the enzymatic esterification of glycerol with butyric acid has shown that reaction parameters such as temperature, molar ratio of reactants, and enzyme concentration are critical for optimizing the yield of the final product, glyceryl tributyrate. researchgate.net For example, an optimal temperature of 50°C was identified for the lipase-catalyzed synthesis of dimer acid cyclocarbonate, as higher temperatures could lead to enzyme inactivation while lower temperatures reduced substrate solubility. mdpi.com

| Parameter | Optimal Condition | Rationale | Source |

| Enzyme | Lipase (e.g., Novozym 435, Wheat Germ Lipase) | High activity and stability in esterification reactions. | espublisher.commdpi.com |

| Reactants | Glycerol and Isobutyric Acid/Butyric Anhydride | Direct precursors for the target molecule. | google.comespublisher.com |

| Temperature | 45-50 °C | Balances reaction rate with enzyme stability, preventing denaturation. | espublisher.commdpi.com |

| Solvent | Solvent-free or minimal (e.g., Acetonitrile) | Reduces environmental impact and simplifies purification. Acetonitrile can dissolve reactants without significantly affecting lipase activity. | espublisher.commdpi.com |

| Conversion Rate | ~90% | High efficiency under optimized enzymatic conditions. | espublisher.com |

Bioreactor Design and Enzyme Recycling Strategies

The economic viability of biocatalytic processes heavily relies on the efficient design of bioreactors and the ability to recycle the enzyme catalyst. Immobilization of the lipase onto a solid support is a key strategy to facilitate catalyst separation and reuse. spinchem.com By fixing the enzyme to a carrier material, it can be easily recovered from the reaction mixture through simple filtration, enhancing its stability and allowing for its use in multiple batches or continuous operations. spinchem.com

Rotating bed reactors (RBRs) have proven to be particularly effective for deploying immobilized enzymes. spinchem.com In an RBR, the solid catalyst is contained within a rotating basket, which provides excellent mixing while minimizing mechanical stress on the enzyme particles, thus preventing attrition and activity loss. spinchem.com This design is robust, handles viscous substrates well, and eliminates the need for filtration between cycles, streamlining the process. spinchem.com Studies using RBRs for esterification reactions have demonstrated high catalyst stability and streamlined recycling, enabling automated, semi-continuous processes with significantly improved production economy. spinchem.com Other continuous-flow reactor designs, such as packed-bed and microfluidic reactors, are also being explored to intensify biocatalytic processes. mdpi.com

Green Chemistry Principles in Biogenic Synthesis

The biogenic synthesis of this compound aligns with several core principles of green chemistry. The use of enzymes as catalysts occurs under mild reaction conditions (lower temperature and pressure), reducing energy consumption compared to traditional chemical methods. espublisher.comrsc.org Enzymes are biodegradable and derived from renewable resources, presenting a more environmentally benign option than heavy metal or strong acid catalysts. espublisher.comtandfonline.com

Furthermore, biocatalytic routes often exhibit high selectivity, which minimizes the formation of unwanted by-products and simplifies purification processes, thereby reducing waste generation. mdpi.com The use of glycerol, a major by-product of the biodiesel industry, as a feedstock for this compound synthesis is a prime example of waste valorization, turning a low-value co-product into a valuable chemical. tandfonline.comaidic.it The development of solvent-free reaction systems or the use of green solvents like glycerol itself further enhances the environmental credentials of this synthetic approach. tandfonline.comresearchtrends.net

Interesterification and Co-production Systems (e.g., with Methyl Acetate (B1210297) for Triacetylglycerol)

Interesterification is a process that rearranges the fatty acid groups among triglycerides. wikipedia.org A variation of this reaction can be used to co-produce valuable chemicals, avoiding the generation of crude glycerol as a separate, low-value stream. In the context of biodiesel production, conventional transesterification reacts a triglyceride with methanol (B129727) to produce fatty acid methyl esters (FAMEs) and glycerol. uliege.be

An alternative approach is the interesterification of triglycerides with methyl acetate. This reaction simultaneously produces FAMEs and another valuable glycerol ester, triacetylglycerol (also known as triacetin), in a single step. uliege.beresearchgate.net This process has been studied in detail for tributyrin (glyceryl tributyrate) as a model triglyceride, reacting it with methyl acetate to yield methyl butyrate (a FAME) and triacetylglycerol. uliege.beisc.ac

| Parameter | Base Catalysis | Acid Catalysis (Homogeneous) | Source |

| Catalyst | e.g., Sodium Methoxide | e.g., Sulfuric Acid | uliege.be |

| Temperature | 60 °C | 130 °C | uliege.beisc.ac |

| Reaction Time | Minutes | Hours | uliege.beisc.ac |

| Tributyrin Conversion | Complete | Complete | researchgate.net |

| Methyl Butyrate Yield | Nearly Quantitative | Nearly Quantitative | researchgate.net |

| Triacetylglycerol Yield | ~70% | ~70% | uliege.beisc.ac |

Advanced Spectroscopic and Chromatographic Characterization of Glycerol Triisobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For glycerol (B35011) triisobutyrate, ¹H NMR provides unambiguous confirmation of its structure by identifying the chemical environments of all protons present.

The ¹H NMR spectrum of a triglyceride is characterized by distinct signals corresponding to the protons on the glycerol backbone and those on the fatty acid chains. researchgate.net In glycerol triisobutyrate, the glycerol moiety gives rise to a characteristic pattern. The single proton on the central carbon (sn-2) typically appears as a multiplet at the most downfield position of the glycerol backbone protons, around δ 5.26 ppm. researchgate.net The two pairs of diastereotopic protons on the terminal carbons (sn-1 and sn-3) are observed as multiplets in the region of δ 4.08–4.38 ppm. researchgate.net

The isobutyrate groups also show distinct signals. The methine proton (-CH) of the isobutyryl group is expected to resonate as a multiplet around δ 2.5 ppm, shifted downfield by the adjacent carbonyl group. The six equivalent protons of the two methyl groups (-CH₃) on each isobutyrate moiety are expected to appear as a doublet around δ 1.1-1.2 ppm. The integration of these signals confirms the 3:1 ratio of isobutyrate groups to the glycerol backbone.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Glycerol backbone CH (sn-2) | ~5.26 | Multiplet |

| Glycerol backbone CH₂ (sn-1, sn-3) | ~4.1-4.3 | Multiplet |

| Isobutyrate CH | ~2.5 | Multiplet (Septet) |

| Isobutyrate CH₃ | ~1.15 | Doublet |

Mass Spectrometry for Molecular Weight and Purity Assessment (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and assessing the purity of a compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are frequently used for the analysis of triacylglycerols. nih.gov

The molecular weight of this compound (C₁₅H₂₆O₆) is 302.36 g/mol . In mass spectrometry, this would be observed as the molecular ion (M⁺) or, more commonly, as an adduct with a cation such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺). proquest.com

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns. For triacylglycerols, a common fragmentation pathway involves the neutral loss of one of the fatty acid chains as a carboxylic acid or its salt. nih.govacs.org For this compound, fragmentation of the [M+Li]⁺ adduct would be expected to yield prominent product ions corresponding to the loss of an isobutyric acid molecule (C₄H₈O₂) or a lithium isobutyrate salt. proquest.comnih.gov This results in fragment ions that can confirm the identity of the acyl groups attached to the glycerol backbone. nih.gov The observation of a single major component at the expected mass-to-charge ratio (m/z) confirms the high purity of the sample.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by absorptions characteristic of an ester.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester groups, which typically appears in the range of 1750–1735 cm⁻¹. vscht.czuc.edu Another key set of bands arises from the C-O stretching vibrations of the ester linkage, which are typically found in the 1300–1000 cm⁻¹ region. nih.gov The spectrum also displays strong C-H stretching vibrations from the methyl and methylene groups of the isobutyrate and glycerol moieties, which are observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). researchgate.net The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups from unreacted glycerol or mono/di-isobutyrates, thus indicating the completeness of the esterification and the purity of the final product. vscht.cz

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C=O (Ester) | Stretching | 1750-1735 | Very Strong |

| C-O (Ester) | Stretching | 1300-1000 | Strong |

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a standard technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity and performing quantitative analysis of this compound. Due to the relatively high boiling point of triglycerides, high-temperature capillary columns are often employed. libretexts.org

In a typical GC analysis, a solution of this compound is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. For triglycerides, stationary phases like QF-1 or SE-30 have been used. libretexts.org

A flame ionization detector (FID) is commonly used for detection. The purity of this compound is determined by the relative area of its corresponding peak in the chromatogram. A single, sharp peak indicates a high-purity sample. Potential impurities, such as residual starting materials (glycerol, isobutyric acid) or byproducts (mono- and di-isobutyrates), would appear as separate peaks with different retention times, allowing for their quantification.

Liquid Chromatography (LC) for Impurity Isolation and Preparative Separation

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, purification, and analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. Preparative LC is specifically used to isolate larger quantities of a substance for further characterization or use. chemicalbook.comscispace.com

For this compound, reversed-phase HPLC (RP-HPLC) can be employed to separate it from more polar impurities, such as mono- and diglycerides, or less polar impurities. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). mdpi.com The more nonpolar this compound will have a longer retention time compared to more polar impurities.

By scaling up the analytical separation to a preparative scale, using larger columns and higher flow rates, specific impurities can be isolated from a bulk sample of this compound. chemicalbook.com The collected fractions containing the isolated impurities can then be subjected to other analytical techniques, like NMR and MS, for complete structural elucidation. scispace.com

X-ray Diffraction (XRD) for Structural and Crystalline Studies

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. For triacylglycerols, which are known to exhibit polymorphism, XRD is crucial for studying their solid-state packing and identifying different crystalline forms.

This compound, being a liquid at room temperature, would require low-temperature crystallization to be studied by XRD. Triacylglycerols commonly crystallize in one of three main polymorphic forms: alpha (α), beta-prime (β'), and beta (β). These forms differ in their molecular packing, specifically the subcell packing of the hydrocarbon chains, and consequently have different melting points and physical properties.

The α-form has a hexagonal chain packing and is the least stable. The β'-form has an orthorhombic packing, and the β-form has a triclinic packing, representing the most stable arrangement. XRD analysis of a crystallized sample of this compound would provide a diffraction pattern, from which the unit cell dimensions and the specific polymorphic form could be determined, offering insight into its solid-state behavior.

Basicity Determination Methodologies (e.g., Hammett Titration)

The basicity of an organic molecule refers to its ability to accept a proton. In this compound, the lone pairs of electrons on the oxygen atoms of the three ester carbonyl groups impart very weak basic character. Determining such low basicity requires specialized techniques, often involving the use of superacids and indicator methods based on linear free-energy relationships, such as the Hammett equation. azom.com

The Hammett acidity function (H₀) is used to quantify acidity in concentrated acid solutions. The basicity of a weak base like an ester can be determined by measuring the extent of its protonation in a series of strong acid solutions of known H₀ values, typically using UV-Vis spectroscopy. nih.gov However, the protonation of many carbonyl compounds, including esters, does not follow the H₀ acidity function well. Instead, other acidity functions, such as the amide acidity function (HA), may provide a more accurate measure of their basicity. nih.gov

The process involves monitoring the spectral changes of the carbonyl group's n→π* transition as the acidity of the medium is increased. From these changes, the ratio of the protonated to the unprotonated species ([BH⁺]/[B]) can be determined, and the pKₐ of the conjugate acid (pKBH⁺) can be calculated. This value provides a quantitative measure of the basicity of the ester's carbonyl oxygen.

Applications of Glycerol Triisobutyrate in Polymer Science and Engineering

Plasticization Mechanisms in Biodegradable Polymers

Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the mobility of the polymer chains. This increased mobility leads to a reduction in the material's stiffness and an increase in its flexibility and ductility. The mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains, which disrupts the intermolecular forces (like van der Waals forces and hydrogen bonds) holding the chains together. This spacing increases the free volume within the polymer structure, allowing the polymer chains to move more easily past one another, thereby lowering the glass transition temperature (Tg).

Poly(lactic acid) (PLA) is a prominent biobased and biodegradable polyester, but its applications are often limited by its inherent brittleness. Glycerol (B35011) triisobutyrate (also known as tributyrin) has been creatively explored as a novel and effective plasticizer for PLA. As a natural and biodegradable compound found in butter, it presents an eco-friendly option for modifying PLA's properties.

The plasticizing effect of glycerol triisobutyrate in PLA is achieved by its molecules interspersing between the PLA chains, which weakens the intermolecular forces. This action increases the free volume and enhances the mobility of the polymer chains, leading to improved flexibility. Studies have shown that the incorporation of this compound into PLA effectively reduces its Young's modulus and glass transition temperature, consistent with a successful plasticizing action. Its aliphatic ester groups are similar to those in PLA, which contributes to its potential as a plasticizer for this biopolymer. While glycerol itself has been used as a plasticizer, it often shows poor miscibility with PLA, leading to phase separation. In contrast, glycerol triesters like this compound have demonstrated better compatibility and effectiveness.

Poly(3-hydroxybutyrate) (PHB) is a microbially produced biopolymer that is biodegradable and biocompatible. However, its processability is challenging due to a narrow processing window between its melting and thermal degradation temperatures, and its final products are often stiff and brittle. This compound (GTB) has been studied as an effective plasticizer to overcome these limitations.

When blended with PHB, GTB induces a significant plasticizing effect, demonstrated by a reduction in the glass transition temperature (Tg). This indicates an increase in the segmental mobility of the PHB polymer chains. Microscopic studies have revealed that PHB films plasticized with GTB present a uniform microstructure, unlike films plasticized with glycerol which can show additive exudation. The addition of GTB also lowers the melting temperature of PHB, which facilitates its thermal processability. Consequently, PHB films containing GTB exhibit superior mechanical performance, characterized by a higher deformation at break and lower maximum tensile strength, making the material more ductile and less brittle.

Blending PLA with PHB is a strategy to create fully bio-based materials with tailored properties. However, these two polymers are generally immiscible, which can lead to poor mechanical properties. Glyceryl tributyrate has been investigated as a plasticizer and compatibilizer in PLA/PHB blends to improve their performance for applications such as packaging.

In PLA/PHB blends, the plasticizer is added to enhance flexibility and toughness. Research on PLA/PHB films melt-blended with glyceryl tributyrate at various concentrations (10, 15, and 20 wt%) showed a significant increase in the elongation at break as the plasticizer content increased. This indicates that the plasticizer successfully increased the ductility of the blends. However, thermal analysis of these blends consistently revealed two distinct glass transition temperatures, corresponding to the PLA and PHB phases, which confirms the immiscibility of the two polymers even in the presence of the plasticizer. Despite this immiscibility, formulations with 15 wt% of glyceryl tributyrate presented a desirable combination of toughness, ductility, and good water barrier properties, making them suitable for film manufacturing.

The compatibility between a polymer and a plasticizer is crucial for achieving effective and stable plasticization. Hansen Solubility Parameters (HSP) provide a quantitative method to predict the miscibility of materials. The total solubility parameter (δ) is derived from three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Materials with similar HSP values are likely to be miscible.

The compatibility of this compound with PLA has been assessed using this method. By comparing the HSP values of the plasticizer and the polymer, the likelihood of forming a homogeneous blend can be predicted. A smaller difference in HSP values suggests better compatibility.

| Compound | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Source |

|---|---|---|---|---|

| This compound | 16.30 | 2.50 | 7.00 | |

| Poly(lactic acid) (PLA) | 19.5–20.5 (Total δ) | - | - | |

| Poly(3-hydroxybutyrate) (PHB) | 18.5–20.1 (Total δ) | - | - |

Note: The total solubility parameter (δ) is calculated as δ² = δD² + δP² + δH². Full HSP component data for PLA and PHB were not available in the searched sources, so total solubility parameters are provided for comparison.

The similar total solubility parameters of PLA and PHB suggest good miscibility is possible, although factors like molecular weight and processing temperature also play a critical role. The HSP values for this compound can be used to quantitatively assess its interaction potential with these polymers.

Impact on Polymer Thermomechanical Properties

The addition of a plasticizer like this compound significantly alters the thermomechanical properties of polymers. These changes are primarily observed through Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC), which measure properties like the glass transition temperature (Tg), melting temperature (Tm), and storage modulus.

One of the most direct indicators of effective plasticization is the reduction of the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of this compound increases the intermolecular spacing between polymer chains, facilitating their movement at lower temperatures and thus depressing the Tg.

In PLA systems , the addition of this compound has been shown to effectively reduce the glass transition, cold crystallization, and melting temperatures. For neat PLA, the Tg is typically around 60-65 °C. The extent of Tg depression is generally proportional to the concentration of the plasticizer added.

For PHB systems , this compound (GTB) also induces a clear reduction in both the glass transition temperature and the melting temperature (Tm). This facilitates easier melt processing and enhances the flexibility of the final product. Studies have shown a systematic decrease in these thermal transition temperatures with increasing concentrations of GTB.

In PLA/PHB blends , the effect is more complex due to the immiscibility of the polymers. Thermal analyses of these blends plasticized with glyceryl tributyrate show two separate glass transitions, one for the PLA-rich phase and one for the PHB-rich phase, confirming that the plasticizer does not render the polymers miscible. Nevertheless, the Tg of each phase is typically lowered compared to the unplasticized polymers. Similarly, the melting temperatures of both the PLA and PHB crystalline phases can be affected.

| Material | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Key Finding |

|---|---|---|---|

| Neat PHB | ~5-15 °C | ~170-180 °C | Reference values for unplasticized polymer. |

| PHB + GTB | Decreased | Decreased | Demonstrates a clear plasticizing effect, facilitating thermal processing. |

| Neat PLA | ~60-65 °C | ~150-170 °C | Reference values for unplasticized polymer. |

| PLA + GTB | Decreased | Decreased | Effective reduction in Tg, cold crystallization, and melting temperatures. |

| PLA/PHB Blend + GTB | Two distinct Tgs (both lowered) | Two distinct Tms (both lowered) | Indicates polymer immiscibility, but with plasticization of each phase. |

Enhancement of Mechanical Ductility and Flexibility (e.g., Elongation at Break, Young's Modulus)

The primary function of a plasticizer is to increase the flexibility and ductility of a polymer. This compound, when incorporated into a polymer matrix, is expected to position itself between the long polymer chains. This spacing reduces the cohesive forces between the chains, allowing them to slide past one another more easily under stress.

The anticipated effects on mechanical properties include:

Increased Elongation at Break: The polymer's ability to deform without fracturing should be enhanced, leading to a higher elongation at break percentage. This signifies a transition from a brittle to a more ductile material.

Reduced Young's Modulus: The stiffness of the material, represented by Young's Modulus, is expected to decrease. This results in a softer, more flexible material that requires less stress to deform.

While these outcomes are theoretically expected, specific quantitative data from tensile tests on polymers plasticized with this compound are not widely available in peer-reviewed literature. For comparison, studies on similar short-chain glycerol esters, such as glycerol tributyrate, have demonstrated a significant increase in elongation at break and a decrease in tensile strength when blended with biopolymers like poly(3-hydroxybutyrate) (PHB). conicet.gov.arresearchgate.net

Table 1: Expected Qualitative Effects of this compound on Mechanical Properties (Note: This table is based on the theoretical function of a plasticizer, as specific experimental data for this compound is limited.)

| Mechanical Property | Expected Change with Addition of this compound | Rationale |

| Tensile Strength | Decrease | Reduced intermolecular forces between polymer chains. |

| Elongation at Break | Increase | Increased polymer chain mobility allows for greater deformation. |

| Young's Modulus | Decrease | Material becomes less stiff and more flexible. |

Influence on Cold Crystallization Behavior

The addition of a plasticizer like this compound can significantly influence the crystallization behavior of a semi-crystalline polymer. By increasing the mobility of the polymer chains in the amorphous phase, the plasticizer can lower the glass transition temperature (Tg). This increased mobility facilitates the arrangement of polymer chains into ordered crystalline structures at temperatures above Tg.

Effect on Polymer Biodegradation and Environmental Degradation

Plasticizers can influence the biodegradation of polymers by altering the physical properties and accessibility of the polymer matrix to microbial enzymes.

Enzymatic Degradation Kinetics in Polymer Matrices

The presence of this compound in a biodegradable polymer matrix is expected to accelerate enzymatic degradation. The increased flexibility and free volume within the polymer structure allow for greater penetration of water and enzymes into the material. researchgate.net This provides the enzymes with better access to the ester linkages within the polymer chains, which are susceptible to hydrolysis.

Accelerated Degradation Pathways

This compound can contribute to accelerated degradation through several mechanisms:

Increased Hydrolysis: By increasing moisture absorption due to enhanced free volume, the plasticizer can promote the hydrolytic cleavage of polymer chains, a key step in the degradation of many biopolyesters.

Microbial Consumption: As an ester of glycerol and a short-chain fatty acid, this compound itself can be a readily consumable carbon source for microorganisms. This may encourage the formation of biofilms on the polymer surface, leading to a localized concentration of degradative enzymes.

Enhanced Chain Mobility: The plasticizing effect allows for faster diffusion of degradation byproducts out of the polymer matrix, which can drive the degradation reactions forward.

Research on related compounds supports the idea that the addition of small-molecule additives can accelerate biodegradation, although high concentrations may sometimes inhibit the process by hindering enzyme access to the polymer surface. researchgate.net

Influence on Polymer Barrier Properties (e.g., Water Vapor Permeability)

The effect of a plasticizer on barrier properties, such as Water Vapor Permeability (WVP), is complex. Generally, by increasing the free volume and molecular mobility of the polymer chains, plasticizers create more pathways for small molecules like water vapor to diffuse through the material. This typically leads to an increase in WVP.

Therefore, it is anticipated that the addition of this compound to a polymer film would decrease its effectiveness as a moisture barrier. This effect has been observed with other glycerol-based plasticizers in polymers such as arrowroot starch films and poly(3-hydroxybutyrate). conicet.gov.arnih.gov However, the specific impact depends on factors like the hydrophilicity of the plasticizer, its compatibility with the polymer, and the potential for the plasticizer to migrate over time. No specific data on the WVP of films containing this compound could be located in the reviewed literature.

Table 2: Anticipated Impact of this compound on Polymer Barrier Properties (Note: This table is based on the general behavior of plasticizers, as specific experimental data for this compound is limited.)

| Barrier Property | Expected Change with Addition of this compound | Mechanism |

| Water Vapor Permeability (WVP) | Increase | Increased free volume and polymer chain mobility facilitate diffusion of water molecules. |

| Oxygen Permeability | Increase | Increased free volume allows for easier passage of gas molecules. |

Integration in Advanced Materials Manufacturing (e.g., 3D Printed Composites)

Glycerol and its derivatives are being explored as sustainable, bio-based components for resins used in additive manufacturing techniques like stereolithography (SLA) and vat photopolymerization. digitellinc.comrsc.orgnih.gov These compounds can be functionalized with reactive groups, such as acrylates, to allow them to be cross-linked into a solid object upon exposure to UV light.

As an additive, this compound could potentially be integrated into 3D printing resins to modify the properties of the final printed object. Its role would be to act as a non-reactive plasticizer, increasing the flexibility and impact resistance of the cured resin. This could be particularly useful in creating tougher, less brittle 3D printed parts. However, its compatibility with the photocurable resin and its potential to leach out of the finished product over time would be critical considerations. Currently, there is a lack of specific research demonstrating the use and effects of this compound in 3D printed composites.

Biochemical Roles and Pharmacological Research Applications of Glycerol Triisobutyrate

Investigation of Metabolic Precursor Functions

Glycerol (B35011) triisobutyrate serves as a precursor to butyrate (B1204436), which is naturally produced in the colon by the fermentation of dietary fibers by the gut microbiota. Supplementation with glycerol triisobutyrate offers a method to increase butyrate levels throughout the gastrointestinal tract and systemically.

This compound is hydrolyzed by lipases, enzymes found in the digestive tract, which break the ester bonds to release glycerol and three molecules of butyrate. priceplow.com This enzymatic action allows for a gradual and sustained release of butyrate as the compound transits through the small and large intestines. compoundsolutions.com This bypasses the rapid absorption and metabolism that typically occurs with direct butyrate supplementation, allowing for delivery to the colon where it is most needed. compoundsolutions.com

Once released, butyrate is taken up by intestinal epithelial cells (colonocytes) through both passive diffusion and carrier-mediated transport. mdpi.com The primary carrier-mediated transporter is the sodium-coupled monocarboxylate transporter 1 (SMCT1), which is highly expressed on the apical membrane of colonocytes. mdpi.com Butyrate serves as the primary energy source for these cells. zanchenglife.com Research has shown that in HCT-15 human colon cancer cells, pretreatment with butyrate can increase the uptake of glycerol, suggesting a potential interplay in the absorption of these breakdown products. nih.gov

This compound supplementation has been shown to modulate the composition and function of the gut microbiome. Studies in animal models have demonstrated that it can increase the abundance of beneficial bacteria, such as those from the Anaerostipes genus, which are themselves butyrate producers, creating a positive feedback loop. andytherd.comgosupps.com It can also increase the levels of other SCFAs like acetic and propionic acids. nih.gov

By altering the gut microbiota, this compound can influence host physiology. It has been shown to alleviate gut microbiota dysbiosis caused by antibiotics, helping to restore a healthy microbial balance. nih.gov This modulation of the gut microbiome can lead to improved intestinal barrier function and a reduction in inflammation. nih.gov Furthermore, the butyrate released from this compound plays a crucial role in maintaining gut homeostasis and has been linked to improved immune function and metabolism. andytherd.comnih.gov

| Effect of this compound on Gut Microbiota | Observed Outcome | Reference |

| Increased beneficial bacteria | Boosted butyrate-producing bacteria like Anaerostipes and Faecalibacterium prausnitzii. | andytherd.comgosupps.com |

| Reduced pathogenic bacteria | Decreased the abundance of potentially harmful bacteria. | nih.gov |

| Increased SCFA production | Elevated levels of butyrate, acetate (B1210297), and propionate. | nih.gov |

| Alleviation of dysbiosis | Helped restore microbial balance after antibiotic treatment. | nih.gov |

Cellular Differentiation and Proliferation Studies

The butyrate released from this compound has been extensively studied for its effects on cell growth and differentiation, particularly in the context of cancer research.

This compound has been demonstrated to be more potent than butyrate alone in suppressing the growth of cancer cells and promoting their differentiation. nih.gov In various cancer cell lines, including colon, prostate, and gastric cancer, this compound treatment leads to a dose-dependent inhibition of proliferation. nih.govnih.govresearchgate.net

This inhibition of cell growth is often accompanied by the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on LS 174T colon cancer cells showed that this compound induced apoptosis, which was linked to the upregulation of caspases 3 and 8. nih.gov Similarly, in HT-29 colon cancer cells, it was found to be a potent inducer of apoptosis through the activation of caspase-3. nih.gov Research on human hepatic tumor cells also demonstrated that this compound is a potent apoptotic agent.

| Cell Line | Effect of this compound | Key Findings | Reference |

| HT-29 (Colon Cancer) | Growth inhibition, differentiation, apoptosis | More active than butyrate; induced expression of CEA and E-cadherin. | nih.govnih.gov |

| LS 174T (Colon Cancer) | Differentiation, apoptosis | Enhanced alkaline phosphatase activity; upregulated caspases 3 and 8. | nih.gov |

| SGC-7901 (Gastric Cancer) | Growth inhibition, apoptosis | Inhibited DNA synthesis; downregulated Bcl-2 and upregulated Bax expression. | nih.gov |

| LNCaP & PC-3 (Prostate Cancer) | Growth arrest, differentiation, apoptosis | Effective in both androgen-sensitive and androgen-resistant lines. | researchgate.net |

| Hep G2 (Hepatic Tumor) | Apoptosis | Induced DNA fragmentation and morphological changes characteristic of apoptosis. |

A primary mechanism through which butyrate, and by extension this compound, exerts its effects on gene expression is through the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin structure, allowing for the transcription of various genes, including those involved in cell cycle arrest and differentiation. nih.gov

This compound has been identified as a broadly acting HDAC inhibitor. researchgate.net This inhibition of HDAC activity is believed to be a key driver of its ability to induce differentiation and apoptosis in cancer cells. researchgate.net Furthermore, the HDAC inhibitory properties of butyrate derived from this compound have been shown to promote the terminal differentiation of muscle satellite cells, suggesting a role in muscle growth and repair. nih.govnih.gov Research indicates that butyrate can disrupt and downregulate the expression of EZH2, a chromatin modifier, leading to a reduction in repressive chromatin marks around lineage-specific genes. mdpi.com

Antimicrobial Efficacy and Mechanisms

The breakdown products of this compound, namely butyric acid and glycerol monobutyrate, possess antimicrobial properties. betterchemtech.com Butyric acid can inhibit the growth of pathogenic bacteria such as Salmonella, Escherichia coli, and Clostridium perfringens. betterchemtech.comactascientific.com The mechanism of action is thought to be similar to that of other acidifiers, where the undissociated form of the acid penetrates the bacterial cell membrane and dissociates inside, leading to a decrease in intracellular pH and disruption of cellular functions. zanchenglife.com

In addition to its direct antimicrobial effects, this compound can also enhance the host's innate immune response. Butyrate has been shown to stimulate the production of antimicrobial peptides. sciety.org Furthermore, by promoting the growth of beneficial bacteria like Lactobacillus, this compound can indirectly inhibit pathogens through competitive exclusion. betterchemtech.comactascientific.com Studies in broilers have shown that supplementation with this compound can reduce the numbers of Salmonella and Escherichia coli in the gut. actascientific.com

Selective Activity against Multidrug-Resistant Pathogens (e.g., Carbapenem-Resistant Klebsiella pneumoniae)

Glycerol tributyrate has emerged as a compound of interest for its selective antibacterial activity, particularly against challenging multidrug-resistant pathogens. espublisher.comespublisher.com Research has highlighted its efficacy against carbapenem-resistant Klebsiella pneumoniae (CRKP), a bacterium that poses a significant threat in healthcare settings due to its resistance to last-resort antibiotics. espublisher.comespublisher.com

Studies have shown that biogenically synthesized glycerol tributyrate demonstrates a potent and selective action against CRKP. espublisher.com Interestingly, the compound showed notable inhibitory effects on CRKP while remaining inactive against other bacteria, such as Proteus vulgaris, indicating a targeted mechanism of action. espublisher.comespublisher.com This selectivity is a crucial attribute in the development of new antimicrobial agents, as it suggests a potential to target specific pathogens without broadly disrupting the host's native microbiota. The treatment of infections caused by CRKP presents a major challenge, and glycerol tributyrate represents a promising area of investigation for novel therapeutic strategies. espublisher.comespublisher.com

Molecular Targeting and Interaction with Bacterial Structures (e.g., Outer Membrane Protein A)

The selective antibacterial activity of glycerol tributyrate against Klebsiella pneumoniae is linked to its specific molecular interactions with bacterial structures. espublisher.comespublisher.com A key target identified in research is the Outer Membrane Protein A (OmpA), a major protein in the outer membrane of many Gram-negative bacteria. espublisher.comespublisher.com

In silico docking studies have been performed to model the interaction between glycerol tributyrate and OmpA. These computational analyses revealed a strong binding affinity of the compound to the OmpA of K. pneumoniae. espublisher.comespublisher.com The binding affinity was calculated to be significantly higher for K. pneumoniae OmpA compared to that of P. vulgaris, which correlates with the compound's selective activity. espublisher.comespublisher.com This targeted binding is believed to be a critical step in the compound's mechanism of action, leading to subsequent disruption of essential bacterial functions. espublisher.comespublisher.com

Table 1: In Silico Docking Analysis of Glycerol Tributyrate with Outer Membrane Protein A (OmpA)

| Bacterial Species | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Klebsiella pneumoniae (CRKP) | Outer Membrane Protein A (OmpA) | -6.0 |

| Proteus vulgaris | Outer Membrane Protein A (OmpA) | -4.9 |

Disruption of Bacterial Ion Exchange and Nutrient Uptake

The interaction of glycerol tributyrate with Outer Membrane Protein A (OmpA) in carbapenem-resistant Klebsiella pneumoniae (CRKP) initiates a cascade of disruptive effects on the bacterial cell membrane. espublisher.comespublisher.com A primary consequence of this binding is the alteration of the bacterial membrane's potential. espublisher.comespublisher.com

Experimental measurements have shown a substantial decrease in the membrane potential of CRKP over time following treatment with glycerol tributyrate. espublisher.comespublisher.com This effect was not observed in non-susceptible bacteria like P. vulgaris. espublisher.comespublisher.com The outer membrane porins, which are regulated by OmpA, are crucial for the passage of small molecules, including ions and nutrients. espublisher.com The binding of glycerol tributyrate is thought to lead to a blockage of these porin channels. espublisher.comespublisher.com This disruption interferes with the normal ion exchange between the bacterium and its external environment and prevents the uptake of essential nutrients required for cellular metabolism, ultimately contributing to cell death. espublisher.comespublisher.com

Synergistic Effects with Conventional Antimicrobials

A significant aspect of the pharmacological research into glycerol tributyrate is its ability to act synergistically with conventional antibiotics. espublisher.comespublisher.com This is particularly relevant in the context of antibiotic resistance, where combination therapies are being explored to restore the efficacy of existing drugs.

Studies have demonstrated that glycerol tributyrate, when used in combination with beta-lactam antibiotics, successfully inhibits the growth of carbapenem-resistant Klebsiella pneumoniae (CRKP). espublisher.comespublisher.com This synergistic relationship suggests that glycerol tributyrate may lower the concentration of conventional antibiotics needed to be effective, potentially reducing side effects and slowing the development of further resistance. The ability to enhance the activity of established antimicrobials makes it a valuable candidate for further research into combination therapies against multidrug-resistant bacteria. espublisher.com

Immunomodulatory Investigations

While research on the direct immunomodulatory effects of Glycerol Tributyrate is still developing, studies on related glycerol-based compounds and butyrate provide insights into potential mechanisms.

Modulation of Reactive Oxygen Species (ROS) Production in Immune Cells

Reactive Oxygen Species (ROS) are critical signaling molecules in the immune system, involved in both pathogen destruction and the modulation of inflammatory responses. frontiersin.orgresearchgate.net Research on glycerol monolaurate (GML), a monoester of glycerol, has shown that it can influence ROS accumulation. In combination with the antibiotic polymyxin B, GML was found to increase ROS accumulation in Gram-negative pathogens, contributing to its synergistic bactericidal activity. mdpi.com Furthermore, in avian macrophages, GML was shown to suppress ROS production induced by lipopolysaccharide (LPS), a component of bacterial cell walls, which is part of its anti-inflammatory effect. nih.gov While these findings are for a related compound, they suggest that glycerol esters can modulate ROS-related pathways, a potential area for future investigation with glycerol tributyrate.

Anti-Inflammatory Pathway Interrogation

The anti-inflammatory potential of butyrate, which is released from glycerol tributyrate by intracellular lipases, is well-documented. medchemexpress.com Butyrate itself is known to have potent anti-inflammatory effects. Research has shown that tributyrin (B1683025) (glycerol tributyrate) can lead to the intracellular release of butyrate, which in turn can inhibit the production of pro-inflammatory cytokines. medchemexpress.com For instance, tributyrin was found to directly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in macrophage cell lines stimulated with LPS. medchemexpress.com This suggests a mechanism of action that involves the interrogation and suppression of key pro-inflammatory signaling pathways. Additionally, studies on glycerol have demonstrated its ability to moderate the expression of inflammatory cytokines and reduce the accumulation of immune cells like neutrophils and lymphocytes in models of skin inflammation. u-szeged.hu

Table of Compounds Mentioned

Studies on Mitochondrial Metabolism Reprogramming

This compound is a triglyceride compound that, upon hydrolysis, releases isobutyric acid and glycerol. While direct studies on the effect of this compound on mitochondrial metabolism reprogramming are limited, a substantial body of research has focused on the metabolic impact of butyrate, a structurally similar short-chain fatty acid (SCFA). Butyrate is a well-documented modulator of mitochondrial function, and it is plausible that the effects of this compound on mitochondrial metabolism are mediated through the actions of its hydrolysis product, isobutyric acid, which is expected to have similar properties to butyrate.

Butyrate serves as a primary energy source for colonocytes, where it is preferentially oxidized over glucose. youtube.comyoutube.com This process occurs within the mitochondria and involves β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The subsequent oxidative phosphorylation leads to the production of ATP, the primary energy currency of the cell.

Research has demonstrated that butyrate can enhance mitochondrial function, particularly under conditions of physiological stress or mitochondrial dysfunction. nih.govnih.gov Studies have shown that butyrate can positively modulate oxidative phosphorylation and fatty acid β-oxidation. nih.gov In the context of certain neurological disorders associated with mitochondrial dysfunction, butyrate has been observed to increase respiratory parameters linked to ATP production. nih.gov

One of the key mechanisms by which butyrate is thought to reprogram mitochondrial metabolism is through its role as a histone deacetylase (HDAC) inhibitor. researchgate.net By inhibiting HDACs, butyrate can influence the expression of genes involved in mitochondrial biogenesis and function, leading to an increase in mitochondrial mass and an enhancement of oxidative phosphorylation. researchgate.netmdpi.comnih.gov

Furthermore, butyrate has been shown to enhance the activity of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation. pnas.org This suggests that butyrate can promote the utilization of fatty acids as an energy source, a hallmark of metabolic reprogramming.

Interactive Table: Research Findings on Butyrate's Effect on Mitochondrial Metabolism

| Research Focus | Key Findings | Model System | Reference |

| Mitochondrial Respiration | Butyrate enhances respiratory parameters linked to ATP production, especially under oxidative stress. | Lymphoblastoid cell lines from boys with autism | nih.govnih.gov |

| Energy Source | Butyrate is the primary energy source for colonocytes, being oxidized to acetyl-CoA which enters the TCA cycle. | Colonocytes | nih.gov |

| Mitochondrial Biogenesis | Butyrate promotes mitochondrial biogenesis. | Human glomerular endothelial cells | mdpi.comnih.gov |

| Fatty Acid Oxidation | Butyrate enhances CPT1A activity, promoting the oxidation of long-chain fatty acids. | T cells | pnas.org |

| Gene Expression | As an HDAC inhibitor, butyrate can alter the expression of genes involved in mitochondrial reprogramming. | Neuronal progenitor cells | researchgate.net |

| TCA Cycle | Butyrate can reverse the inhibition of Krebs cycle enzymes. | Rat brain | nih.gov |

Detailed Research Findings:

A study investigating the effects of butyrate on lymphoblastoid cell lines from boys with autism spectrum disorder (ASD), a condition sometimes associated with mitochondrial dysfunction, found that butyrate treatment enhanced mitochondrial function. Specifically, in cell lines with atypical mitochondrial function, butyrate significantly increased respiratory parameters linked to ATP production. nih.govnih.gov Even in the presence of increased oxidative stress, butyrate was able to enhance ATP production parameters across all studied cell groups. nih.gov

In colonocytes, the microbiome-derived butyrate is the main fuel source. nih.gov It is transported into the mitochondria and undergoes β-oxidation to acetyl-CoA, which then fuels the TCA cycle, leading to ATP production through oxidative phosphorylation. nih.gov This highlights the central role of butyrate in maintaining energy homeostasis in the colonic epithelium.

Research on human glomerular endothelial cells has shown that butyrate treatment can increase mitochondrial mass and promote mitochondrial biogenesis. mdpi.comnih.gov This effect is thought to be, at least in part, due to butyrate's activity as an HDAC inhibitor, leading to changes in the expression of genes that regulate mitochondrial proliferation. researchgate.net

A study focusing on the differentiation of T cells revealed that butyrate facilitates this process by enhancing fatty acid oxidation. pnas.org The mechanism involves the enhancement of CPT1A activity, which is crucial for the transport of long-chain fatty acids into the mitochondria. pnas.org This demonstrates a clear instance of butyrate-induced metabolic reprogramming towards fatty acid utilization.

Furthermore, in a rat model, sodium butyrate was shown to reverse the amphetamine-induced inhibition of Krebs cycle enzymes in the brain, suggesting a protective effect on central metabolic pathways within the mitochondria. nih.gov

While these studies have been conducted with butyrate, the findings provide a strong foundation for understanding the potential effects of this compound on mitochondrial metabolism. As a prodrug, this compound can deliver butyrate to the systemic circulation, suggesting that it could exert similar effects on mitochondrial function and metabolic reprogramming in various tissues. nih.govnih.govtaylorandfrancis.com

Enzymatic Biotransformation and Esterase Characterization

Substrate Specificity and Enzyme Kinetics for Lipases and Esterases

The specificity of lipases and esterases for a particular substrate is a critical determinant of their catalytic efficiency. While specific kinetic data for glycerol (B35011) triisobutyrate is not extensively documented, general principles of enzyme-substrate interaction for similar short-chain triglycerides, such as tributyrin (B1683025), provide a framework for understanding.

Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are known to hydrolyze triacylglycerols to glycerol and free fatty acids. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The catalytic activity of these enzymes is defined by kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. For instance, a lipase from a Pseudomonas species showed a high affinity for its substrate, with a Km of 0.77 mM and a Vm of 49.5 U/ml when acting on p-nitrophenyl palmitate (pNPP). nih.gov

Esterases generally show a preference for substrates with shorter acyl chains. researchgate.net The branched nature of the isobutyryl groups in glycerol triisobutyrate may influence enzyme binding and catalytic efficiency compared to straight-chain analogs like tributyrin. The specificity of an enzyme is dictated by the structure of its active site, including the acyl-binding pocket. nih.gov Engineering the lid domain that covers the active site of some lipases has been shown to alter substrate specificity, potentially enhancing activity towards bulkier triglycerides. nih.gov

Table 1: Comparison of Kinetic Parameters for Lipases on Different Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (U/ml) |

|---|---|---|---|

| Pseudomonas sp. | p-Nitrophenyl palmitate | 0.77 | 49.5 |

| Pseudomonas aeruginosa PseA | p-Nitrophenyl palmitate | 70.4 | 0.00224 (µmol/min·mg) |

| Pseudomonas aeruginosa MB 5001 | p-Nitrophenyl palmitate | - | - |

Data derived from studies on similar substrates to infer potential behavior with this compound. nih.gov

Discovery and Characterization of Novel Esterases from Environmental Sources (e.g., Metagenomic Libraries)

Metagenomic approaches have become a powerful tool for discovering novel enzymes from unculturable microorganisms in diverse environments. By constructing and screening metagenomic libraries, researchers can identify esterases with unique properties, such as high thermostability or tolerance to organic solvents, which are desirable for industrial applications. researchgate.net

For example, two novel esterase genes, est8L and est13L, were identified from a compost metagenomic library. researchgate.net The encoded enzymes, Est8L and Est13L, effectively hydrolyzed glyceryl tributyrate, a structural isomer of this compound. researchgate.net Est13L, in particular, exhibited broad substrate specificity for p-nitrophenyl substrates and showed high thermostability. researchgate.net Such enzymes discovered from environmental sources could potentially be effective catalysts for the hydrolysis of this compound.

The characterization of these novel enzymes involves determining their molecular weight, optimal pH and temperature, substrate specificity, and stability in the presence of various chemicals. For instance, Est8L and Est13L had optimal activity at 40°C and at pH values of 9.0 and 10.0, respectively. researchgate.net

Enzymatic Hydrolysis Pathways and Products

The enzymatic hydrolysis of a triacylglycerol like this compound proceeds in a stepwise manner, yielding di- and monoglycerides (B3428702) as intermediates and ultimately glycerol and isobutyric acid as final products. The reaction is catalyzed by lipases or esterases at the oil-water interface. researchgate.netugr.es

This process involves the sequential cleavage of the ester bonds at the sn-1, sn-2, and sn-3 positions of the glycerol backbone. The regioselectivity of the enzyme determines the order of cleavage and the specific isomeric forms of the intermediate di- and monoisobutyrates produced. For example, pancreatic lipase is known to be sn-1,3 specific, meaning it preferentially hydrolyzes the ester bonds at the outer positions of the triglyceride. nih.gov

The products of this hydrolysis, glycerol and isobutyric acid, are valuable chemicals. Glycerol is a versatile platform chemical, while isobutyric acid and its derivatives are used in the production of polymers, textiles, and pharmaceuticals. The enzymatic synthesis of glyceryl butyrates (including monobutyrates) from glycerol and butyric acid is also an area of active research, often employing lipases as catalysts. google.comjustia.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glycerol tributyrate (Tributyrin) |

| Glycerol |

| Isobutyric acid |

| p-Nitrophenyl palmitate (pNPP) |

| Glyceryl monoisobutyrate |

Environmental Science and Sustainability Aspects of Glycerol Triisobutyrate

Biodegradation Pathways and Environmental Persistence Studies

Glycerol (B35011) is known to be readily biodegradable under both aerobic and anaerobic conditions. The metabolic breakdown typically begins with hydrolysis of the ester bonds, releasing glycerol and the corresponding carboxylic acids. In the case of Glycerol Triisobutyrate, this would yield glycerol and isobutyric acid. Both of these resulting compounds are known to be biodegradable.

Table 1: Inferred Biodegradation Products of this compound

| Initial Compound | Expected Hydrolysis Products | Known Biodegradability of Products |

| This compound | Glycerol, Isobutyric Acid | Readily Biodegradable |

Without specific studies on this compound, its rate of degradation and potential for persistence in various environmental compartments (soil, water, sediment) remain unknown. Factors such as the branched nature of the isobutyrate chains could potentially influence the rate of microbial degradation compared to straight-chain fatty acid esters of glycerol.

Eco-friendly Profile and Non-bioaccumulative Characteristics

Specific ecotoxicological data for this compound, including its effects on aquatic and terrestrial organisms, is not currently documented. To ascertain its eco-friendly profile, standardized tests such as acute and chronic toxicity studies on representative species (e.g., fish, daphnia, algae) would be required.

Contributions to Sustainable Chemical Practices

The potential contributions of this compound to sustainable chemical practices are linked to its derivation from glycerol, which is a significant co-product of the biodiesel industry. The utilization of crude glycerol from biodiesel production is a key area of green chemistry, as it transforms a waste stream into valuable chemicals. tandfonline.comrsc.org

Sustainable synthesis routes for this compound would likely involve the esterification of glycerol with isobutyric acid. The sustainability of this process would depend on several factors:

Feedstock Source: The use of bio-based glycerol from biodiesel production is a primary contributor to its green credentials.

Catalyst System: The development and use of reusable, non-toxic catalysts for the esterification process would enhance the sustainability of its production.

Energy Efficiency: Optimization of reaction conditions to minimize energy consumption is a crucial aspect of sustainable chemical manufacturing.

Glycerol and its derivatives are also being explored as green solvents in various chemical reactions, offering alternatives to volatile organic compounds (VOCs). While there is no specific research highlighting this compound in this application, its physical properties might make it a candidate for such uses.

Based on a comprehensive search of available scientific literature, there is no specific research data on the advanced sensing and detection methodologies for the chemical compound “this compound” corresponding to the detailed outline provided.

The search results consistently yield information on related but chemically distinct compounds, primarily "Glyceryl tributyrate" (also known as tributyrin) and "Glycerol." For instance, studies detailing the design of Optical Fiber Surface Plasmon Resonance (SPR) sensors and enzyme immobilization techniques focus on the detection of Glyceryl tributyrate or Glycerol.

As per the strict instructions to focus solely on this compound and not introduce information outside the specified scope, it is not possible to generate the requested article. The creation of content for the specified sections and subsections would require fabricating data or substituting information from other compounds, which would be scientifically inaccurate and violate the core requirements of the request.

Therefore, no article can be provided on the "Advanced Sensing and Detection Methodologies for this compound" at this time due to the absence of relevant research findings in the public domain.

Advanced Sensing and Detection Methodologies for Glycerol Triisobutyrate

Applications in Analytical Chemistry and Process Monitoring

The accurate and reliable quantification of glycerol (B35011) triisobutyrate is crucial for quality control in its various industrial applications and for optimizing its synthesis processes. Advanced sensing and detection methodologies play a pivotal role in ensuring the purity of the final product and the efficiency of the manufacturing process. These methods are primarily rooted in chromatographic and spectroscopic techniques, which offer the necessary selectivity and sensitivity for analyzing glycerol triisobutyrate in complex matrices.

In analytical chemistry, these methodologies are essential for the quality assessment of commercial products containing this compound, such as in the polymer and coatings industry. They are also vital in research and development for studying the properties and applications of this compound. In process monitoring, real-time or near-real-time analytical techniques are indispensable for tracking the progress of the esterification reaction between glycerol and isobutyric acid or its derivatives. This allows for precise control over reaction parameters to maximize yield and purity while minimizing by-product formation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent analytical techniques for the determination of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of triglycerides like this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For the analysis of the closely related compound, glycerol tributyrate, a reverse-phase HPLC method with simple conditions has been described. sielc.comsielc.com This method typically employs a C18 or a specialized column like Newcrom R1, with a mobile phase consisting of a mixture of acetonitrile and water. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com The scalability of this liquid chromatography method allows for its use in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com

Gas Chromatography (GC) is another powerful technique for the analysis of glycerides. Due to the relatively high boiling point of this compound, derivatization is often employed to increase its volatility and thermal stability, although direct analysis is also possible with high-temperature capillary columns. The analysis of triglycerides, including those found in biodiesel, can be challenging due to their high boiling points. fishersci.com For the determination of glycerol and glycerides in biodiesel, ASTM method D6584 specifies the use of a high-temperature metal GC column. fishersci.com When analyzing triglycerides by GC, a flame ionization detector (FID) is commonly used for quantification. meatscience.org The sensitivity of GC-FID allows for the detection of small amounts of triglycerides, with a limit of sensitivity around 0.01 µg for a single component. meatscience.org

Typical Chromatographic Conditions for the Analysis of Glycerol Esters

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Notes |

|---|---|---|---|---|

| HPLC | Reverse-Phase (e.g., C18, Newcrom R1) | Acetonitrile / Water | UV, MS, Charged Aerosol Detector | Method is scalable for preparative separation. sielc.com |